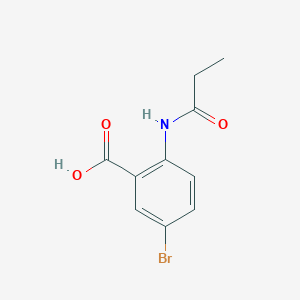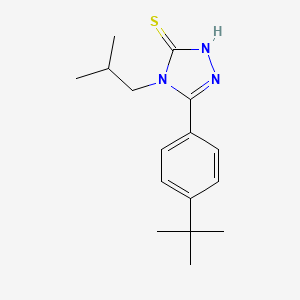
5-(4-tert-butylphenyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-tert-butylphenyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TAT or Thioacetazone, and it has been widely used as a reference compound for the development of new drugs.
Mechanism of Action
The mechanism of action of 5-(4-tert-butylphenyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood, but it is believed to work by inhibiting the growth of mycobacteria. This compound has been shown to be effective against various strains of mycobacteria, including drug-resistant strains.
Biochemical and Physiological Effects:
5-(4-tert-butylphenyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have various biochemical and physiological effects. Some of the notable effects include the inhibition of mycobacterial growth, the induction of apoptosis in cancer cells, and the reduction of oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(4-tert-butylphenyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its high potency and selectivity. This compound has been shown to be effective against various strains of mycobacteria, making it a valuable tool for the development of new anti-tuberculosis drugs. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for the study of 5-(4-tert-butylphenyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. Some of the most promising areas of research include the development of new anti-tuberculosis drugs, the investigation of its potential as an anti-cancer agent, and the exploration of its potential as a treatment for oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations.
Synthesis Methods
The synthesis of 5-(4-tert-butylphenyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione can be achieved through a multistep process that involves the reaction of various starting materials. One of the most common methods involves the reaction of 4-tert-butylphenylhydrazine with isobutyraldehyde, followed by the reaction of the resulting product with thiocarbonyldiimidazole.
Scientific Research Applications
5-(4-tert-butylphenyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been widely used in scientific research due to its potential applications in various fields. One of the most notable applications is in the development of new drugs, where this compound has been used as a reference compound for the development of new anti-tuberculosis drugs.
properties
IUPAC Name |
3-(4-tert-butylphenyl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3S/c1-11(2)10-19-14(17-18-15(19)20)12-6-8-13(9-7-12)16(3,4)5/h6-9,11H,10H2,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWDZMWASMSUNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NNC1=S)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-tert-butylphenyl)-4-isobutyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-[(ethoxycarbonyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5882249.png)

![4-[3-(4-methylphenyl)acryloyl]morpholine](/img/structure/B5882273.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5882280.png)
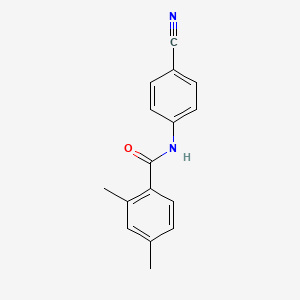
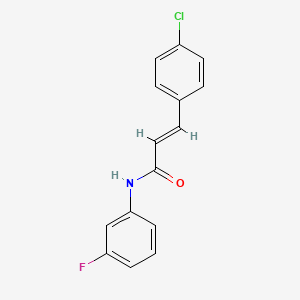
![2-(2,4-dimethylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5882300.png)
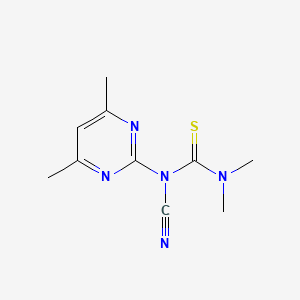

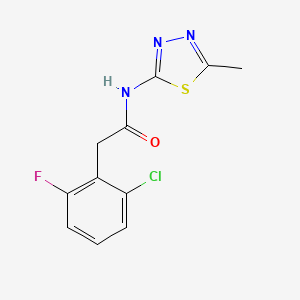
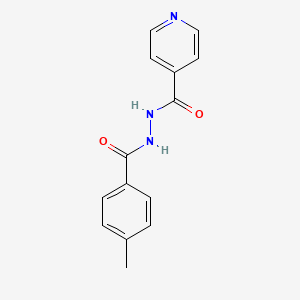
![N'-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}cyclopropanecarbohydrazide](/img/structure/B5882346.png)
![S-{2-[(3-chlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5882356.png)
